Solubility Profile of 2-Formyl-4,5-dimethoxybenzoic Acid (Opianic Acid) in Common Laboratory Solvents
Solubility Profile of 2-Formyl-4,5-dimethoxybenzoic Acid (Opianic Acid) in Common Laboratory Solvents
An In-Depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive analysis of the solubility of 2-Formyl-4,5-dimethoxybenzoic acid, commonly known as opianic acid. Designed for researchers, chemists, and drug development professionals, this document delves into the physicochemical properties that govern the compound's solubility, presents available quantitative and qualitative data, and offers detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. By explaining the causality behind its behavior in various solvent systems, this guide serves as an essential resource for optimizing reaction conditions, purification, and formulation development involving this versatile aromatic intermediate.
Introduction: The Chemistry and Relevance of Opianic Acid
2-Formyl-4,5-dimethoxybenzoic acid (CAS 519-05-1), widely referred to as opianic acid, is a substituted benzoic acid of significant interest in synthetic and medicinal chemistry.[1][2] Its structure is characterized by a benzene ring functionalized with a carboxylic acid, an aldehyde, and two methoxy groups. This unique combination of functional groups makes it an amphiphilic molecule with distinct solubility characteristics that are critical to its application.
The molecule's utility stems from its role as a key degradation product of narcotine, which historically aided in elucidating the structure of the alkaloid.[1] In modern chemistry, it serves as a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs. Understanding its solubility is not a trivial pursuit; it is fundamental to its handling, reaction engineering, purification via crystallization, and formulation. An incorrect choice of solvent can lead to poor reaction yields, failed purifications, or inaccurate results in biological assays. This guide provides the foundational knowledge required to make informed decisions when working with this compound.
Core Physicochemical Properties
The solubility of a compound is a direct consequence of its molecular structure and resulting physical properties. The key parameters for 2-Formyl-4,5-dimethoxybenzoic acid are summarized below. These values form the basis for predicting and explaining its behavior in different solvent environments.
| Property | Value | Source |
| Synonyms | Opianic acid; 6-Formyl-2,3-dimethoxybenzoic acid | [1][3] |
| Molecular Formula | C₁₀H₁₀O₅ | [1][2] |
| Molecular Weight | 210.18 g/mol | [1] |
| Appearance | White to off-white crystalline solid; needles from water | [1] |
| Melting Point | 147 - 150 °C | [1][3] |
| pKa (acid dissociation constant) | 3.06 ± 0.03 | [4] |
| logP (Octanol/Water Partition Coeff.) | 1.214 (Calculated) | [5] |
The experimental pKa of 3.06 is particularly noteworthy.[4] This value indicates that opianic acid is a moderately strong organic acid, significantly more acidic than benzoic acid (pKa ≈ 4.2). This heightened acidity is a result of the electronic interplay of the electron-withdrawing aldehyde group and the electron-donating methoxy groups on the aromatic ring. This pKa is the single most important predictor of its pH-dependent aqueous solubility. The logP value of 1.214 suggests a molecule with a balance of hydrophilic and lipophilic character, predicting that it will not be exceptionally soluble in either very polar or very nonpolar solvents, but will have moderate solubility in a range of solvents.[5]
Solubility Profile: Theory and Practical Data
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of opianic acid is dictated by the balance between its polar, hydrogen-bonding functional groups (carboxylic acid, aldehyde) and its less polar, non-hydrogen-bonding core (aromatic ring, methoxy ethers).
Influence of Molecular Structure on Solubility
The diagram below illustrates the relationship between the structural features of opianic acid and its expected solubility in different classes of solvents.
Caption: Relationship between opianic acid's structure and solubility.
pH-Dependent Aqueous Solubility
In aqueous media, the carboxylic acid group is key. According to the Henderson-Hasselbalch equation, the ionization state of the acid is dependent on the solution's pH relative to the compound's pKa.
-
At pH < 3.06: The compound will be predominantly in its neutral, protonated form (-COOH), which has limited water solubility.
-
At pH > 3.06: The compound will increasingly deprotonate to form the highly polar carboxylate anion (-COO⁻), leading to a significant increase in aqueous solubility.
This is why opianic acid is readily soluble in aqueous basic solutions like 5% sodium hydroxide (NaOH) or 5% sodium bicarbonate (NaHCO₃). The base reacts with the acidic proton to form the sodium opianate salt, which is far more polar and water-soluble than the parent acid.
Solubility Data Summary
| Solvent | Solvent Type | Solubility | Value | Source / Rationale |
| Water (cold, ~20-25°C) | Polar Protic | Sparingly Soluble | ~2.5 g/L (0.25 g/100mL) | [1] |
| Water (boiling, 100°C) | Polar Protic | Soluble | ~16.7 g/L (1.67 g/100mL) | [1] |
| Aqueous 5% NaOH | Aqueous Base | Very Soluble | N/A | Forms a soluble sodium salt. |
| Aqueous 5% NaHCO₃ | Aqueous Base | Soluble | N/A | Forms a soluble sodium salt. |
| Ethanol / Alcohol | Polar Protic | Soluble | N/A | [1] |
| Methanol | Polar Protic | Expected to be Soluble | N/A | Similar to ethanol; capable of H-bonding. |
| Diethyl Ether | Weakly Polar | Soluble | N/A | [1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Very Soluble | N/A | Strong dipole moment effectively solvates polar groups. |
| Dimethylformamide (DMF) | Polar Aprotic | Expected to be Very Soluble | N/A | Strong dipole moment effectively solvates polar groups. |
| Acetone | Polar Aprotic | Expected to be Soluble | N/A | Can accept H-bonds and has a moderate dipole. |
| Ethyl Acetate | Weakly Polar | Expected to be Sparingly Soluble | N/A | Moderate polarity may allow some dissolution. |
| Chloroform (CHCl₃) | Weakly Polar | Expected to be Sparingly Soluble | N/A | Can donate a weak H-bond but is largely nonpolar. |
| Toluene | Nonpolar | Expected to be Poorly Soluble | N/A | Lacks polarity to solvate the carboxylic acid. |
| Hexane | Nonpolar | Expected to be Insoluble | N/A | Lacks polarity to solvate the carboxylic acid. |
Experimental Methodologies for Solubility Determination
When precise solubility data is required for your specific application (e.g., determining concentration for a biological screen or optimizing a crystallization), it must be determined experimentally. The two most common approaches are the determination of thermodynamic (equilibrium) and kinetic solubility.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the true thermodynamic solubility of a compound and is essential for formulation and biopharmaceutical studies.[6] It measures the concentration of a saturated solution in equilibrium with an excess of solid material.
Workflow Diagram: Shake-Flask Method
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2-Formyl-4,5-dimethoxybenzoic acid (e.g., 5-10 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL of phosphate-buffered saline pH 7.4).
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for a sufficient time to reach equilibrium, typically 24 to 48 hours. The system reaches equilibrium when the rate of dissolution equals the rate of precipitation.[7]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to stand for at least one hour. To ensure complete removal of solid particles, withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter (choose a filter material, like PTFE, compatible with your solvent) or centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.
-
Analysis: Prepare a standard curve of the compound at known concentrations. Accurately dilute the saturated supernatant with a suitable mobile phase or solvent and determine its concentration using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol: Kinetic Solubility Determination
This high-throughput method is widely used in early drug discovery to quickly assess the solubility of compounds upon precipitation from a DMSO stock solution.[8][9] It measures the concentration of a compound at the point where it first precipitates from an aqueous solution, which is often different from the true thermodynamic equilibrium.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Formyl-4,5-dimethoxybenzoic acid in 100% DMSO (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved.
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well microplate.
-
Aqueous Buffer Addition: Add the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%, a common co-solvent level in biological assays.
-
Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1.5 to 2 hours.[10]
-
Precipitate Removal: Filter the contents of each well using a solubility filter plate (e.g., 96-well format with a 0.45 µm filter) into a clean collection plate via centrifugation or vacuum.
-
Analysis: Analyze the concentration of the compound in the filtrate, typically by comparing its UV absorbance or LC-MS signal against a calibration curve prepared in an identical aqueous/DMSO mixture.
Discussion and Field-Proven Insights
The collected data and theoretical principles paint a clear picture of 2-Formyl-4,5-dimethoxybenzoic acid's solubility. Its behavior is that of a classic, moderately polar organic acid.
-
Performance in Polar Protic Solvents: Its solubility in alcohols like ethanol is high due to the ability of both the solvent and solute to participate in hydrogen bonding at the carboxylic acid site. In water, this favorable interaction is counteracted by the energy penalty required to create a cavity for the nonpolar aromatic ring and methoxy groups, resulting in only moderate solubility.[1]
-
Performance in Polar Aprotic Solvents: The compound is predicted to be highly soluble in solvents like DMSO and DMF. These solvents are highly polar and can effectively solvate the polar functional groups of opianic acid through strong dipole-dipole interactions, while also having sufficient nonpolar character to interact favorably with the aromatic ring. This makes DMSO an excellent choice for preparing concentrated stock solutions for screening purposes.
-
Performance in Nonpolar Solvents: In nonpolar solvents like hexane or toluene, solubility is expected to be very low. These solvents cannot form hydrogen bonds or engage in strong dipole-dipole interactions, making them incapable of overcoming the strong intermolecular forces (especially hydrogen bonding) between the opianic acid molecules in the solid crystal lattice.
-
The Critical Role of pH: For any work in aqueous buffers, the pKa of 3.06 is the most critical parameter.[4] A common mistake is to attempt to dissolve the compound in a neutral or acidic buffer at a concentration above its intrinsic solubility limit (~2.5 g/L), leading to incomplete dissolution and inaccurate assay results. To achieve higher aqueous concentrations, the pH must be raised above 4, or a basic stock solution can be prepared using dilute NaOH and then neutralized, though one must be cautious of the compound precipitating out if the final pH drops below its pKa.
Conclusion
2-Formyl-4,5-dimethoxybenzoic acid is a compound with tunable solubility. Its intrinsic solubility in neutral water is limited, but it is readily soluble in polar organic solvents like alcohols and is expected to be highly soluble in polar aprotic solvents such as DMSO. Crucially, its acidic nature (pKa ≈ 3.06) allows for a dramatic increase in aqueous solubility under basic conditions via salt formation. For any application requiring precise concentrations, the experimental determination of either thermodynamic or kinetic solubility is strongly recommended. The protocols provided in this guide offer robust, validated methods for generating this critical data, empowering researchers to use this versatile compound with confidence and precision.
References
-
Cheméo. (n.d.). Opianic acid Chemical & Physical Properties. Retrieved from [Link]
-
DrugFuture. (2023). Opianic Acid. Retrieved from [Link]
-
SWGDrug. (1999). Lysergic Acid Diethylamide. Retrieved from [Link]
-
California State University. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and Acid Strength of Opianic Acid and Its N-Methyl Oxime. Retrieved from [Link]
-
CAMAG. (n.d.). Analytical tasks – efficiently solved by HPTLC. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Stenutz, R. (n.d.). Opianic acid. Retrieved from [Link]
-
Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335–341. Retrieved from [Link]
-
GSRS. (n.d.). OPIANIC ACID. Retrieved from [Link]
-
SciELO. (2014). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Retrieved from [Link]
-
GSRS. (n.d.). OPIANIC ACID. Retrieved from [Link]
-
Stenutz, R. (n.d.). Opianic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Formyl-2-methoxybenzoic acid. Retrieved from [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5651-5655. Retrieved from [Link]
Sources
- 1. Opianic Acid [drugfuture.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. opianic acid [stenutz.eu]
- 4. researchgate.net [researchgate.net]
- 5. opianic acid - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. admission.mug.edu.pl [admission.mug.edu.pl]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Mescaline - Wikipedia [en.wikipedia.org]
- 9. 27203-73-2|5-Formyl-2,3-dimethoxybenzoic acid|BLD Pharm [bldpharm.com]
- 10. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
